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Compound of Interest

Compound Name:	<i>3-Nitro-5-(trifluoromethyl)picolinic acid</i>
CAS No.:	<i>1214333-19-3</i>
Cat. No.:	<i>B1388596</i>

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Abstract: This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of **3-Nitro-5-(trifluoromethyl)picolinic acid**, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The guide details the theoretical principles behind the expected vibrational modes, a validated experimental protocol for acquiring the spectrum, and an in-depth interpretation of the spectral data. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize vibrational spectroscopy for molecular characterization.

Introduction: The Significance of 3-Nitro-5-(trifluoromethyl)picolinic Acid

3-Nitro-5-(trifluoromethyl)picolinic acid is a substituted pyridine derivative of significant interest in synthetic chemistry. Its molecular architecture, featuring a picolinic acid scaffold functionalized with two potent electron-withdrawing groups—the nitro (NO₂) and trifluoromethyl (CF₃) moieties—renders it a valuable building block for complex heterocyclic compounds. These substituents are known to enhance biological activity and metabolic stability in active pharmaceutical ingredients and agrochemicals[1][2].

Infrared spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular fingerprint by probing the vibrational modes of a molecule's functional groups. A detailed understanding of the IR spectrum of **3-Nitro-5-(trifluoromethyl)picolinic acid** is crucial for its identification, quality control, and for monitoring its transformations in synthetic pathways.

Molecular Structure and Predicted Vibrational Modes

The structure of **3-Nitro-5-(trifluoromethyl)picolinic acid** ($C_7H_3F_3N_2O_4$, Molar Mass: 236.11 g/mol) incorporates several key functional groups, each with characteristic vibrational frequencies in the mid-infrared region[3].

- **Carboxylic Acid (-COOH):** This group is expected to exhibit a very broad O-H stretching vibration due to strong intermolecular hydrogen bonding, typically observed as a wide band from 3300 to 2500 cm^{-1} . A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is also anticipated between 1760 and 1690 cm^{-1} [4][5].
- **Aromatic Nitro Group (-NO₂):** The nitro group attached to the pyridine ring will display two characteristic stretching vibrations: an asymmetric stretch (ν_{as}) in the 1550-1475 cm^{-1} region and a symmetric stretch (ν_s) between 1360 and 1290 cm^{-1} [6][7].
- **Trifluoromethyl Group (-CF₃):** The C-F bonds in the trifluoromethyl group give rise to intense and characteristic absorption bands. These are typically found in the 1300-1000 cm^{-1} region[8][9].
- **Pyridine Ring:** The pyridine ring itself has a series of characteristic C-H and C=C/C=N stretching and bending vibrations. Aromatic C-H stretching vibrations are expected just above 3000 cm^{-1} [10].

The following diagram illustrates the primary functional groups and their expected vibrational motions that are detectable by IR spectroscopy.

Caption: Key vibrational modes of **3-Nitro-5-(trifluoromethyl)picolinic acid**.

Experimental Protocol: Acquiring the FT-IR Spectrum

The following protocol describes a validated method for obtaining a high-quality FT-IR spectrum of solid **3-Nitro-5-(trifluoromethyl)picolinic acid** using the potassium bromide (KBr) pellet technique. This method is chosen for its ability to produce sharp, well-resolved spectra for solid samples.

3.1. Instrumentation and Materials

- Fourier Transform Infrared (FT-IR) Spectrometer (e.g., Bruker Tensor 27 or similar)
- Agate mortar and pestle
- Hydraulic press with pellet die
- Analytical balance
- Spatula
- **3-Nitro-5-(trifluoromethyl)picolinic acid** ($\geq 97\%$ purity)[3]
- FT-IR grade Potassium Bromide (KBr), desiccated

3.2. Step-by-Step Methodology

- Sample and KBr Preparation:
 - Gently grind approximately 100-200 mg of dry KBr powder in the agate mortar to a fine, consistent powder. This ensures a transparent matrix for the sample.
 - Weigh approximately 1-2 mg of **3-Nitro-5-(trifluoromethyl)picolinic acid**. The precise ratio of sample to KBr is critical; a common ratio is 1:100[11].
 - Add the weighed sample to the ground KBr in the mortar.
- Mixing and Homogenization:

- Thoroughly mix the sample and KBr by gentle grinding for 1-2 minutes. The goal is to achieve a uniform dispersion of the analyte within the KBr matrix, which minimizes scattering effects[12].
- Pellet Formation:
 - Transfer a portion of the mixture into the pellet die.
 - Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for approximately 2 minutes. This process should result in a clear or translucent pellet[11]. Opacity or cloudiness may indicate insufficient pressure or moisture contamination.
- Spectral Acquisition:
 - Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to correct for atmospheric CO₂ and water vapor.
 - Collect the sample spectrum. Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

3.3. Alternative Method: Attenuated Total Reflectance (ATR)

For rapid, non-destructive analysis, Attenuated Total Reflectance (ATR) is an excellent alternative that requires minimal sample preparation.

- Instrument Setup: Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Background Collection: Record a background spectrum with the clean, empty ATR crystal.
- Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface[13].

- Data Acquisition: Collect the spectrum using similar parameters as the KBr pellet method.

Interpretation of the IR Spectrum

The IR spectrum of **3-Nitro-5-(trifluoromethyl)picolinic acid** is expected to be complex, but highly informative. The following table summarizes the anticipated key absorption bands, their corresponding vibrational modes, and the responsible functional groups.

Wavenumber Range (cm ⁻¹)	Intensity	Vibrational Mode	Assignment
3300 - 2500	Very Broad, Strong	O-H Stretch	Carboxylic Acid (H-bonded dimer)[4][5]
~3100 - 3000	Medium to Weak	C-H Stretch	Aromatic (Pyridine Ring)[10]
1760 - 1690	Strong, Sharp	C=O Stretch	Carboxylic Acid[5][14]
1550 - 1475	Strong	N-O Asymmetric Stretch	Aromatic Nitro Group[6][7]
1600 - 1450	Medium to Weak	C=C and C=N Stretches	Pyridine Ring Skeletal Vibrations[15]
1360 - 1290	Strong	N-O Symmetric Stretch	Aromatic Nitro Group[6][7]
1300 - 1000	Very Strong, Multiple Bands	C-F Stretches	Trifluoromethyl Group[8][9]
~1320 - 1210	Medium	C-O Stretch	Carboxylic Acid[14]
Below 900	Medium to Weak	C-H Out-of-Plane Bending	Aromatic (Pyridine Ring)

Causality of Spectral Features:

- The exceptional broadness of the O-H stretch is a hallmark of carboxylic acids, which typically exist as hydrogen-bonded dimers in the solid state. This broad absorption often overlaps with the sharper C-H stretching bands[4].

- The strong intensity of the C=O, N-O, and C-F stretching bands is due to the large change in dipole moment during these vibrations, a consequence of the high electronegativity of oxygen and fluorine atoms[16].
- The electron-withdrawing nature of the nitro and trifluoromethyl groups can influence the exact position of the pyridine ring vibrations and the C=O stretch of the carboxylic acid.

Conclusion

The infrared spectrum of **3-Nitro-5-(trifluoromethyl)picolinic acid** provides a wealth of structural information that is invaluable for its characterization. The key to a successful analysis lies in recognizing the distinct, and often overlapping, absorption bands of the carboxylic acid, aromatic nitro, and trifluoromethyl functional groups. By following the detailed experimental protocol and utilizing the interpretive guide provided, researchers can confidently acquire and analyze the FT-IR spectrum of this important chemical intermediate, ensuring its identity and purity in various scientific applications.

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